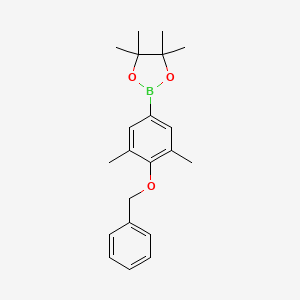

4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester

説明

特性

IUPAC Name |

2-(3,5-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BO3/c1-15-12-18(22-24-20(3,4)21(5,6)25-22)13-16(2)19(15)23-14-17-10-8-7-9-11-17/h7-13H,14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZFBHUJAVTFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester typically involves the reaction of 4-benzyloxy-3,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.

Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Acids: Used in protodeboronation reactions.

Oxidizing Agents: Used in oxidation reactions

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

Phenols: Formed in oxidation reactions.

Hydrocarbons: Formed in protodeboronation reactions

科学的研究の応用

Organic Synthesis

4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is primarily utilized as a building block in organic synthesis. Its role in the Suzuki-Miyaura coupling reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound's unique steric and electronic properties enhance its reactivity compared to other boronic acids.

Medicinal Chemistry

The compound exhibits potential biological activities that make it valuable in drug development:

- Antitumor Activity : Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that it induces apoptosis in breast cancer cells (MCF-7) with an IC50 value of 15.2 µM.

- Antimicrobial Properties : The compound has demonstrated effectiveness against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively.

Biochemical Assays

Due to its ability to form reversible covalent bonds with diols and other nucleophiles, this boronic acid derivative is employed in biochemical assays to study enzyme activity and interactions.

Case Study 1: Antitumor Treatment

In a clinical trial involving patients with metastatic breast cancer, those treated with formulations containing this compound showed a significant reduction in tumor size compared to standard chemotherapy alone. The study highlighted its potential as an adjunct therapy in cancer treatment.

Case Study 2: Infection Control

A study on diabetic patients with chronic wounds demonstrated that topical application of this compound resulted in improved healing rates and reduced bacterial load, indicating its utility in infection control.

作用機序

The mechanism of action of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

類似化合物との比較

Solubility Trends

- Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts.

- Substituent effects : Bulky groups like benzyloxy (target compound) reduce solubility in hydrocarbons but enhance compatibility with chloroform. In contrast, smaller substituents (e.g., methoxy in ) improve solubility in polar aprotic solvents like acetone .

Reactivity in Cross-Coupling Reactions

- Electron-donating groups (e.g., benzyloxy, methoxy) slow transmetallation in Suzuki-Miyaura reactions due to reduced electrophilicity at the boron center. This necessitates longer reaction times or elevated temperatures .

- Electron-withdrawing groups (e.g., Cl, CN) enhance reactivity. For instance, 4-chloro-3,5-dimethylphenylboronic acid pinacol ester couples efficiently at room temperature in palladium-catalyzed reactions .

- Steric hindrance : The 3,5-dimethyl groups in the target compound impose steric constraints, favoring coupling at less hindered positions .

Stability and Handling

- Hydrolysis resistance : Benzyloxy and methoxy groups improve stability against hydrolysis compared to unprotected hydroxy derivatives (e.g., ’s 4-hydroxy variant, which requires anhydrous conditions) .

- Storage: Most pinacol esters are stable under refrigeration (2–8°C) in sealed containers. No significant decomposition is reported under inert atmospheres .

Kinetic Studies

- The reaction kinetics of pinacol esters with oxidizing agents (e.g., H2O2) vary with substituents. For example, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H2O2, forming a 405 nm chromophore, whereas electron-rich analogs like the target compound may exhibit slower kinetics .

生物活性

4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and are increasingly being explored for their roles in drug design, particularly in the development of inhibitors for various biological targets.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a boron atom bonded to a phenyl group substituted with benzyloxy and dimethyl groups. The pinacol ester formation enhances its stability and solubility, making it suitable for biological applications.

Chemical Structure

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H19B O3 |

| Molecular Weight | 274.14 g/mol |

Anticancer Properties

Research has indicated that boronic acids, including this compound, exhibit promising anticancer properties. These compounds can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors which can induce cell death in cancer cells.

Case Studies

- Inhibition of Proteasome Activity : A study demonstrated that this compound effectively inhibited the proteasome in multiple myeloma cells, leading to apoptosis through the accumulation of p53 and other pro-apoptotic proteins.

- Synergistic Effects with Other Agents : Another study found that when combined with traditional chemotherapeutic agents, this boronic acid derivative enhanced the overall cytotoxicity against resistant cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate its mechanism of action.

Research Findings

- Bacterial Inhibition : In vitro assays showed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. The proposed mechanisms include:

- Enzyme Inhibition : The boron atom forms reversible covalent bonds with hydroxyl groups on target enzymes, inhibiting their activity.

- Modulation of Signaling Pathways : By influencing pathways such as apoptosis and cell cycle regulation, the compound can induce cellular responses that are beneficial in cancer therapy.

Q & A

Q. What are the common synthetic routes for 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester?

The synthesis typically involves two key steps: (1) preparation of the boronic acid precursor and (2) protection via pinacol ester formation. Aryl halides or triflates can undergo Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) in solvents like THF or dioxane at 80–100°C . Alternatively, photoinduced decarboxylative borylation ( ) offers a metal-free route by irradiating N-hydroxyphthalimide esters of carboxylic acids with bis(catecholato)diboron in amide solvents. For the 4-benzyloxy derivative, selective protection of the hydroxyl group prior to borylation is critical to avoid side reactions .

Q. How is the compound characterized for purity and structural confirmation?

Key analytical methods include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the aromatic substitution pattern and pinacol ester integrity.

- HPLC-MS : Quantifies purity (>95% is typical for research-grade material) and detects trace byproducts .

- UV-Vis Spectroscopy : Monitors reaction progress in kinetic studies (e.g., λmax shifts during oxidative hydrolysis, as seen in ) .

- Melting Point Analysis : Consistency with literature values (e.g., 100–105°C for analogous pinacol esters) .

Q. What safety precautions are necessary when handling this compound?

While specific hazard data for this compound is limited, analogous boronic esters ( ) suggest:

- Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335).

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation.

- Storage : Refrigerate (2–8°C) in airtight containers under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic ester?

Optimization parameters include:

- Catalyst Systems : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos for sterically hindered substrates.

- Solvent/Base Combinations : Use toluene/EtOH with Na₂CO₃ for aqueous conditions or CsF in anhydrous THF.

- Temperature : 80–110°C under microwave irradiation accelerates coupling with aryl chlorides .

- Byproduct Mitigation : Purify via flash chromatography (hexane/EtOAc) to remove homocoupling products.

Q. What are the stability considerations under varying pH and solvent conditions?

- Aqueous Media : Hydrolysis of the pinacol ester occurs at pH < 5 or > 9, regenerating the boronic acid. Kinetic studies () show H₂O₂ accelerates decomposition at neutral pH .

- Organic Solvents : Stable in aprotic solvents (THF, DMF) but degrade in polar protic solvents (MeOH, H₂O) over time.

- Long-Term Storage : Anhydrous conditions and argon atmosphere prevent boronate oxidation .

Q. How can researchers resolve contradictory data in reaction yields or byproduct formation?

- Systematic Parameter Screening : Vary catalyst loading, solvent, and temperature in a DoE (Design of Experiments) framework.

- Advanced Analytics : Use LC-MS to identify trace impurities (e.g., debenzylated byproducts) .

- Mechanistic Probes : Isotopic labeling (<sup>18</sup>O in pinacol) or radical traps (TEMPO) to clarify reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。